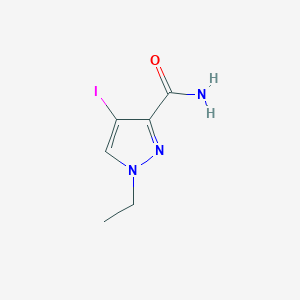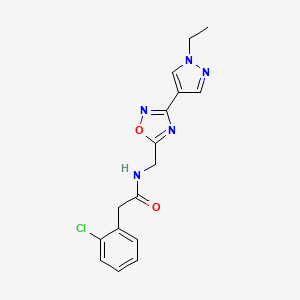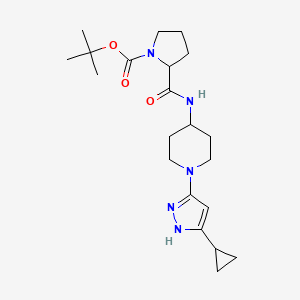
N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide, also known as TROX-1, is a small molecule inhibitor that has been gaining attention in the scientific community for its potential therapeutic applications. TROX-1 has been shown to have inhibitory effects on certain ion channels, making it a promising candidate for the treatment of a variety of diseases.
Mecanismo De Acción
N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide exerts its effects through the inhibition of certain ion channels, specifically the two-pore domain potassium channels (K2P). These channels are involved in the regulation of a variety of physiological processes, including the regulation of cardiac function, the maintenance of resting membrane potential in neurons, and the regulation of smooth muscle tone. By inhibiting these channels, N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has the potential to modulate these physiological processes.
Biochemical and Physiological Effects:
N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on K2P channels, N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has also been shown to have antioxidant properties, and has been shown to reduce the production of reactive oxygen species (ROS) in cells. N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has also been shown to have anti-inflammatory effects, and has been shown to reduce the production of inflammatory cytokines in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is its specificity for K2P channels, which allows for targeted modulation of these channels without affecting other ion channels. This specificity also reduces the potential for off-target effects. However, one limitation of N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is its relatively low potency, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are a number of potential future directions for research on N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide. One area of interest is the role of N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide in the treatment of neurological disorders, as K2P channels are also involved in the regulation of neuronal function. Another potential direction for research is the development of more potent analogs of N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide, which may have enhanced therapeutic efficacy. Additionally, further research is needed to fully understand the safety and efficacy of N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide in human clinical trials.
Métodos De Síntesis
N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The synthesis of N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically begins with the reaction of 2-methylimidazole with 2,2,2-trifluoroethyl chloroformate to form the intermediate 2-(2-methyl-1H-imidazol-1-yl)ethyl 2,2,2-trifluoroethyl carbonate. This intermediate is then reacted with oxalyl chloride to form the final product, N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide.
Aplicaciones Científicas De Investigación
N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has been the subject of numerous studies due to its potential therapeutic applications. One area of research that has been of particular interest is the role of N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide in the treatment of cardiovascular diseases. N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide has been shown to have inhibitory effects on certain ion channels that are involved in the regulation of cardiac function, making it a potential candidate for the treatment of arrhythmias and other cardiovascular disorders.
Propiedades
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-N'-(2,2,2-trifluoroethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4O2/c1-7-14-2-4-17(7)5-3-15-8(18)9(19)16-6-10(11,12)13/h2,4H,3,5-6H2,1H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOCGGQUWRFYOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2990847.png)
![2-(4-Chlorophenyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B2990850.png)
![N-(2,6-dimethylphenyl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2990852.png)








![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2990865.png)

